
1-(1-Benzofuran-5-yl)hexan-1-one
Overview
Description
1-(1-Benzofuran-5-yl)hexan-1-one is an organic compound with the molecular formula C14H16O2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. The compound features a benzofuran ring fused to a hexanone chain, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-5-yl)hexan-1-one can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents. This method is metal-free and provides good yields . Another method includes the use of ruthenium-catalyzed isomerization of appropriate precursors . Additionally, the compound can be synthesized via the Sonogashira coupling of O-iodoanisoles with terminal alkynes followed by electrophilic cyclizations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-5-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.
Scientific Research Applications
1-(1-Benzofuran-5-yl)hexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-5-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1-Benzofuran-5-yl)hexan-1-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its therapeutic applications in skin diseases.
Uniqueness: this compound is unique due to its specific structure, which combines a benzofuran ring with a hexanone chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
1-(1-Benzofuran-5-yl)hexan-1-one, also known by its CAS number 1951439-58-9, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 242.31 g/mol. The structural representation can be summarized as follows:
- Benzofuran ring : A fused bicyclic structure that contributes to the compound's biological activity.
- Hexanone chain : An aliphatic carbon chain that may influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that this compound may exhibit pro-oxidative effects , leading to increased production of reactive oxygen species (ROS) in cancer cells. This mechanism can induce apoptosis, particularly in leukemia cells, by affecting mitochondrial metabolism and caspase activation pathways .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition of cell growth) observed in these studies:
Cell Line | IC50 (µM) |
---|---|
Chronic Myelogenous Leukemia (K562) | 25 |
Prostate Cancer (PC3) | 30 |
Colon Cancer (SW620) | 20 |
Human Kidney Cancer (Caki 1) | >100 |
The results indicate that while the compound exhibits significant cytotoxicity against certain cancer cell lines, it shows a relatively high safety profile against kidney cancer cells .
Apoptosis Induction
Further investigation into the apoptotic potential of this compound revealed a significant increase in phosphatidylserine exposure on the surface of K562 cells, indicating early apoptotic changes. The use of Annexin V-FITC staining confirmed these findings, suggesting that this compound may effectively trigger apoptosis through ROS-mediated pathways .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other benzofuran derivatives. The following table outlines some similar compounds along with their notable biological activities:
Compound Name | Biological Activity |
---|---|
1-(3-Methylbenzofuran-2-yl)ethanone | Cytotoxic against leukemia cells |
4-Bromobenzofuran | Exhibits antibacterial properties |
Benzofuran derivatives with halogen substitutions | Increased cytotoxicity in various cancers |
The presence of halogen atoms or additional functional groups often enhances the biological activity of benzofuran derivatives, making them more potent against specific cancer types .
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)hexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-13(15)11-6-7-14-12(10-11)8-9-16-14/h6-10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEIYWAUXGBWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)OC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304790 | |
Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-58-9 | |
Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanone, 1-(5-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.